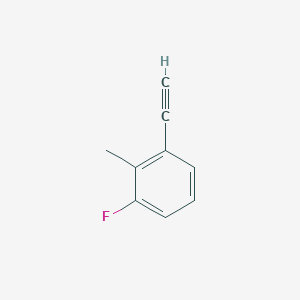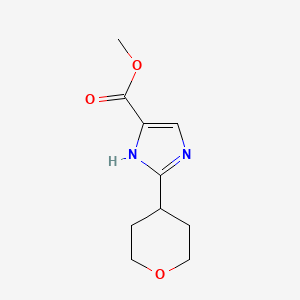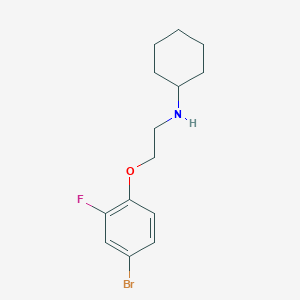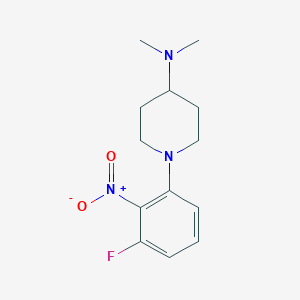
2-甲基-5-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)异吲哚啉-1-酮
描述
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a useful research compound. Its molecular formula is C15H20BNO3 and its molecular weight is 273.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
该化合物是一种含有硼酸酯和磺酰胺基团的有机中间体,可以通过亲核反应和酰胺化反应合成 . 由于其高稳定性,低毒性和在各种转化过程中的高反应活性,它是有机合成中重要的中间体 .
药物开发
在药物的有机合成中,硼酸类化合物通常用于保护二醇; 它被用于氨基酸的不对称合成,狄尔斯-阿尔德反应和铃木偶联反应 . 硼酸类化合物通常用作酶抑制剂或特异性配体药物 .
抗癌应用
硼酸类化合物在治疗肿瘤和微生物感染方面具有应用。 它们还可以用于治疗抗癌药物 .
荧光探针
硼酸类化合物也可以用作荧光探针来识别过氧化氢,糖类,铜和氟离子以及儿茶酚胺 .
药物载体
由于其结构条件简单,生物相容性好,能够响应生物体中pH,葡萄糖和ATP等多种微环境变化的优点,硼酸酯键被广泛应用于构建刺激响应性药物载体 . 基于硼酸酯键的药物载体类型包括药物-聚合物偶联,聚合物胶束,线性-超支化聚合物和介孔二氧化硅等 .
控释药物
它们不仅可以负载抗癌药物,还可以递送胰岛素和基因。 药物通过共价或非共价相互作用加载到载体上,利用硼酸酯键在不同环境中的形成和断裂实现药物的控释 .
新型共聚物的合成
它被用于基于苯并噻二唑和富电子芳烃单元的新型共聚物的合成,光学和电化学性质 .
晶体学和构象分析
该化合物的结构可以通过1 H和13 C NMR,IR,MS以及标题化合物的单晶X射线衍射来表征,用于晶体学和构象分析 .
属性
IUPAC Name |
2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(8-11)9-17(5)13(12)18/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEOPRRAMPXMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methylamine](/img/structure/B1399569.png)
![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)





![N-[(pyrimidin-5-yl)methyl]cyclobutanamine](/img/structure/B1399584.png)
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B1399587.png)
![3-Tert-butyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1399588.png)
